
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of o-aminobenzenesulfonamide derivatives: This method involves the reaction of o-aminobenzenesulfonamide with methylating agents under acidic or basic conditions to form the desired compound.
Oxidative cyclization: This method involves the oxidation of suitable precursors in the presence of oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions may produce various substituted benzothiadiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide would depend on its specific biological target. Common mechanisms may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-2,1,3-Benzothiadiazine-4(3H)-one, 2,2-dioxide: Lacks the methyl group at the 3-position.
1H-2,1,3-Benzothiadiazine-4(3H)-one, 3-ethyl-, 2,2-dioxide: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position may enhance its stability or alter its interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
2225-40-3 |
|---|---|
Formule moléculaire |
C8H8N2O3S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-2-3-5-7(6)9-14(10,12)13/h2-5,9H,1H3 |
Clé InChI |
UYQCNKJNSGSECZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



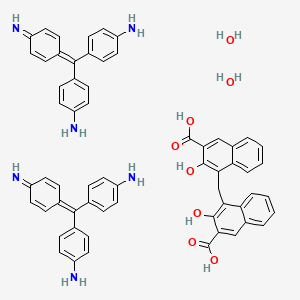
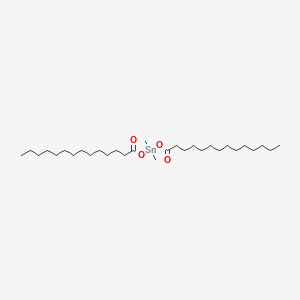
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
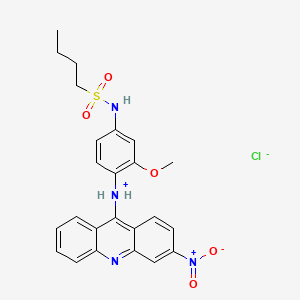
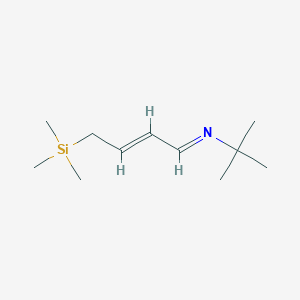
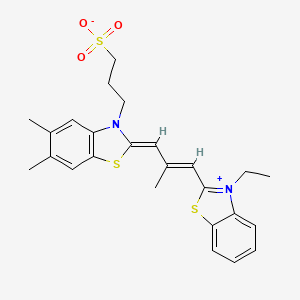
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
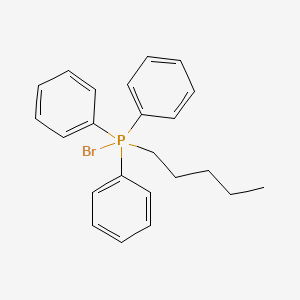
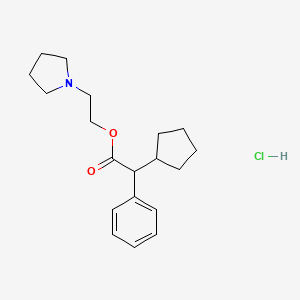
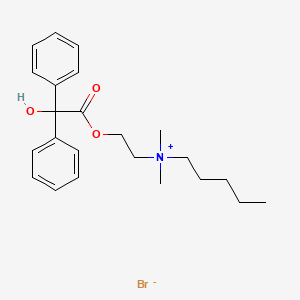
ammonium methyl sulfate](/img/structure/B13757663.png)

![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
